
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde
Overview
Description
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is an organic compound with the molecular formula C9H13BrO. It is a brominated derivative of cyclohexene, featuring a bromo group and a formyl group attached to a dimethyl-substituted cyclohexene ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde typically involves the bromination of 5,5-dimethylcyclohex-1-enecarbaldehyde. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the cyclohexene ring, followed by oxidation to form the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Bromo-5,5-dimethylcyclohex-1-ene-1-carboxylic acid.
Reduction: 2-Bromo-5,5-dimethylcyclohex-1-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo group can participate in halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins. These interactions can modulate the activity of the target protein and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,5-dimethylcyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Bromo-5,5-dimethylcyclohex-1-en-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.
5,5-Dimethylcyclohex-1-enecarbaldehyde: Similar structure but without the bromo group.
Uniqueness
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde is unique due to the presence of both a bromo group and an aldehyde group on a dimethyl-substituted cyclohexene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
I
Biological Activity
2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde (CAS Number: 1053265-66-9) is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological efficacy, particularly focusing on antimicrobial and anticancer properties.
- Molecular Formula : CHBrO
- Molecular Weight : 217.10 g/mol
- Density : 1.399 g/cm³ (predicted)
- Boiling Point : 240.6 °C (predicted)
Synthesis
The synthesis of this compound typically involves the bromination of 5,5-dimethylcyclohex-1-ene followed by an aldehyde formation through oxidation processes. The reaction conditions can vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies show that it can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays reveal a dose-dependent response, with IC values indicating significant cytotoxicity at higher concentrations.
Cancer Cell Line | IC (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The proposed mechanism of action for the biological activity of this compound involves:
- Interaction with Cellular Targets : The bromine atom may facilitate the formation of reactive intermediates that interact with cellular macromolecules.
- Induction of Oxidative Stress : The compound appears to induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Its hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A controlled laboratory study tested the compound against multi-drug resistant strains of bacteria. Results showed a substantial reduction in bacterial counts compared to controls.
- Cancer Cell Line Evaluation : In a study involving various cancer cell lines, the compound was found to significantly reduce cell proliferation rates and induce apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Bromo-5,5-dimethylcyclohex-1-enecarbaldehyde, and how can steric effects be mitigated?
- Methodology : Start with halogenation of a pre-functionalized cyclohexene derivative. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. The 5,5-dimethyl groups may hinder reactivity, so steric effects can be minimized by employing bulky bases (e.g., LDA) or low-temperature conditions to direct regioselectivity. Post-synthetic oxidation (e.g., Swern oxidation) of a primary alcohol precursor could introduce the aldehyde group. Recrystallization in non-polar solvents (e.g., hexane) improves purity, as demonstrated in analogous bromocyclohexene syntheses .
Key Reaction Parameters | Conditions |
---|---|
Bromination agent | NBS, AIBN |
Solvent | CCl₄ or DCM |
Oxidation method | Swern (oxalyl chloride/DMSO) |
Purification | Hexane recrystallization |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology :
- ¹H NMR : Identify the aldehyde proton (δ 9.5–10.0 ppm, singlet) and cyclohexene protons (δ 5.5–6.5 ppm, multiplet). The 5,5-dimethyl groups appear as two singlets (δ 1.0–1.3 ppm).
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and brominated sp² carbon (δ ~120–130 ppm).
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ at m/z 231.04 (C₉H₁₁BrO). Cross-reference with elemental analysis (e.g., C: 46.78%, H: 4.80%) for purity validation .
Advanced Research Questions
Q. How do the 5,5-dimethyl groups influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems overcome steric challenges?
- Methodology : The dimethyl groups create steric hindrance, limiting access to the brominated site. Use bulky ligands (e.g., XPhos or SPhos) with palladium catalysts to enhance turnover in Suzuki-Miyaura couplings. Kinetic studies comparing coupling rates with/without dimethyl substituents (via GC-MS monitoring) reveal steric thresholds. Computational modeling (DFT) can predict transition-state geometries and optimize ligand-catalyst pairs .
Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?
- Methodology : Discrepancies often arise from solvent effects or conformational flexibility.
Perform NMR in deuterated solvents matching computational parameters (e.g., CDCl₃).
Use dynamic NMR (DNMR) to assess ring-flipping barriers caused by the dimethyl groups.
Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) after geometry optimization. Adjust for solvent dielectric constants in simulations .
Q. What mechanistic insights explain unexpected byproducts in the oxidation of this compound precursors?
- Methodology : Over-oxidation to carboxylic acids or dimerization may occur due to aldehyde group instability.
- Troubleshooting :
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Introduce protective groups (e.g., acetal formation) before bromination.
- Optimize stoichiometry (e.g., limiting oxidant) and temperature (-78°C to 0°C) to suppress side reactions, as seen in analogous aldehyde syntheses .
Q. Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?
- Analysis : Yield discrepancies often stem from:
- Steric hindrance : Higher dimethyl substitution reduces reaction efficiency.
- Purification losses : Aldehydes are prone to degradation during chromatography.
- Solution : Standardize protocols using inert atmospheres (N₂/Ar) and stabilize aldehydes with molecular sieves. Report yields with detailed procedural notes (e.g., exact solvent volumes, recrystallization cycles) .
Properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexene-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIXFKCKLKMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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